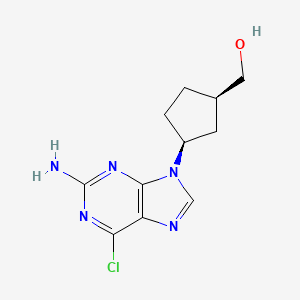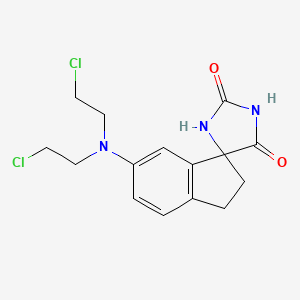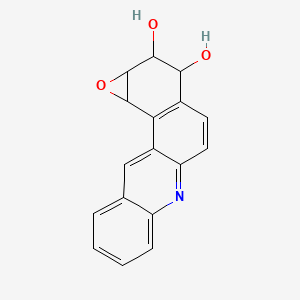![molecular formula C45H66N2O10 B12798535 4'-[3-(tert-butylamino)-2-hydroxypropoxy]spiro[3H-indene-2,1'-cyclohexane]-1-one;propanedioic acid CAS No. 65462-27-3](/img/structure/B12798535.png)
4'-[3-(tert-butylamino)-2-hydroxypropoxy]spiro[3H-indene-2,1'-cyclohexane]-1-one;propanedioic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4’-[3-(tert-butylamino)-2-hydroxypropoxy]spiro[3H-indene-2,1’-cyclohexane]-1-one;propanedioic acid is a complex organic compound known for its unique structural properties. This compound is characterized by the presence of a spirocyclic structure, which is a bicyclic system where two rings are connected through a single atom. The compound also contains a tert-butylamino group, a hydroxypropoxy group, and a propanedioic acid moiety, making it a versatile molecule in various chemical reactions and applications.
Méthodes De Préparation
The synthesis of 4’-[3-(tert-butylamino)-2-hydroxypropoxy]spiro[3H-indene-2,1’-cyclohexane]-1-one;propanedioic acid involves multiple steps, starting with the preparation of the spirocyclic core. This can be achieved through a series of cyclization reactions involving indene and cyclohexanone derivatives. The tert-butylamino group is introduced via a nucleophilic substitution reaction, while the hydroxypropoxy group is added through an etherification process. The final step involves the incorporation of the propanedioic acid moiety through esterification or amidation reactions .
Analyse Des Réactions Chimiques
This compound undergoes various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The carbonyl group in the spirocyclic core can be reduced to form alcohols.
Substitution: The tert-butylamino group can participate in nucleophilic substitution reactions.
Esterification: The propanedioic acid moiety can form esters with alcohols under acidic conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and acids like sulfuric acid for esterification. Major products formed from these reactions include ketones, alcohols, and esters .
Applications De Recherche Scientifique
4’-[3-(tert-butylamino)-2-hydroxypropoxy]spiro[3H-indene-2,1’-cyclohexane]-1-one;propanedioic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions
Mécanisme D'action
The mechanism of action of this compound involves its interaction with specific molecular targets. The tert-butylamino group can interact with adrenergic receptors, while the hydroxypropoxy group can form hydrogen bonds with various biomolecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects. The spirocyclic structure also contributes to the compound’s stability and binding affinity .
Comparaison Avec Des Composés Similaires
Similar compounds include other spirocyclic molecules and those containing tert-butylamino and hydroxypropoxy groups. Compared to these compounds, 4’-[3-(tert-butylamino)-2-hydroxypropoxy]spiro[3H-indene-2,1’-cyclohexane]-1-one;propanedioic acid is unique due to its specific combination of functional groups and its spirocyclic core. This uniqueness gives it distinct chemical and biological properties, making it a valuable compound in research and industrial applications .
Propriétés
Numéro CAS |
65462-27-3 |
|---|---|
Formule moléculaire |
C45H66N2O10 |
Poids moléculaire |
795.0 g/mol |
Nom IUPAC |
4'-[3-(tert-butylamino)-2-hydroxypropoxy]spiro[3H-indene-2,1'-cyclohexane]-1-one;propanedioic acid |
InChI |
InChI=1S/2C21H31NO3.C3H4O4/c2*1-20(2,3)22-13-16(23)14-25-17-8-10-21(11-9-17)12-15-6-4-5-7-18(15)19(21)24;4-2(5)1-3(6)7/h2*4-7,16-17,22-23H,8-14H2,1-3H3;1H2,(H,4,5)(H,6,7) |
Clé InChI |
WSHITABQWCGABY-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)NCC(COC1CCC2(CC1)CC3=CC=CC=C3C2=O)O.CC(C)(C)NCC(COC1CCC2(CC1)CC3=CC=CC=C3C2=O)O.C(C(=O)O)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


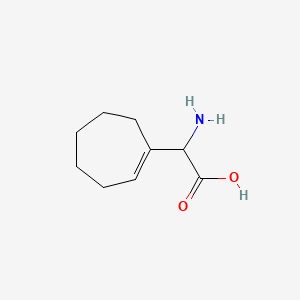
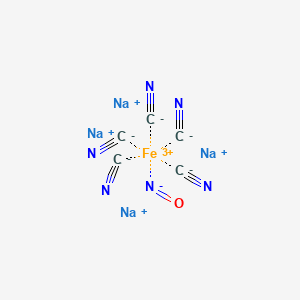
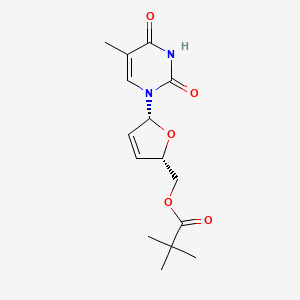

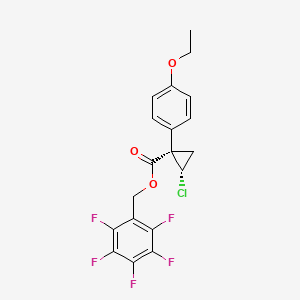
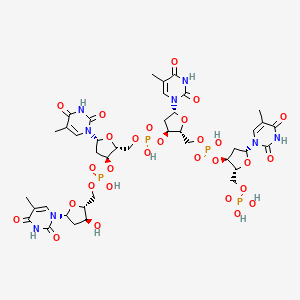

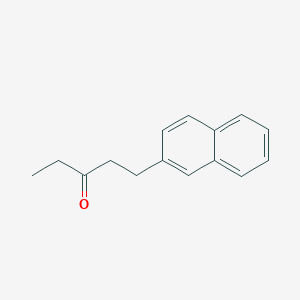
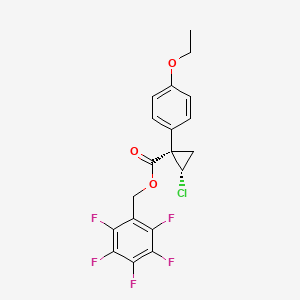
![Sodium 5-anilino-9-(2-methoxyanilino)-7-phenylbenzo[a]phenazin-7-ium-4,10-disulfonate](/img/structure/B12798494.png)

